N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide
Description
This compound features a sulfanyl acetamide backbone with a 4-methylquinolin-2-yl substituent and a cyano-dimethylpropyl group.
Properties
Molecular Formula |
C18H21N3OS |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H21N3OS/c1-12(2)18(4,11-19)21-16(22)10-23-17-9-13(3)14-7-5-6-8-15(14)20-17/h5-9,12H,10H2,1-4H3,(H,21,22) |
InChI Key |
DQGIGOWXHHWLKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC(C)(C#N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-methylquinolin-2-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Quinoline Derivative: The synthesis begins with the preparation of the 4-methylquinoline derivative through a Friedländer synthesis, which involves the condensation of aniline with a ketone.
Thioacetamide Formation: The quinoline derivative is then reacted with a thioacetamide precursor under basic conditions to introduce the thioacetamide group.
Cyano Group Introduction: Finally, the cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((4-methylquinolin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium cyanide, potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various cyano derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-methylquinolin-2-yl)thio)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and thioacetamide groups could play crucial roles in these interactions.
Comparison with Similar Compounds
Structural Analogs from the Enamine Ltd Catalogue
Key analogs include:
Key Observations :
- The quinoline system may enhance aromatic interactions in biological targets compared to smaller heterocycles.
- Substituent Effects: The cyano-dimethylpropyl group in the target compound likely improves metabolic stability compared to the cyanomethyl-phenyl group in , which may be more prone to oxidative degradation.
Bioactive Analogs from the Brazilian Journal of Pharmaceutical Sciences
Four acetamide derivatives with indole-oxadiazole systems were evaluated for enzyme inhibition:
Key Observations :
- Electron-Withdrawing Groups: Nitro-substituted 8v showed the strongest LOX and BChE inhibition (IC₅₀: 19.8 µM and 15.4 µM, respectively), suggesting electron-deficient groups enhance activity . This could inform optimization of the target compound’s quinoline ring (which has a methyl group, an electron-donating substituent).
- Bulkier Substituents : Ethoxy-substituted 8u had reduced activity, highlighting the trade-off between bulk and potency.
Orco Agonists with Sulfanyl Acetamide Scaffolds
VUAA-1 and OLC-12 are triazole-containing Orco agonists with distinct substituents:
Key Observations :
- Heterocyclic Core: Unlike the target compound’s quinoline, VUAA-1 and OLC-12 use triazole rings, which are smaller and more polar. This may affect membrane permeability and target specificity.
- Role of Sulfanyl Linker : The sulfanyl acetamide motif is conserved across these compounds, underscoring its importance in ligand-receptor interactions .
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